2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound with a unique structure that combines pyrazole, thiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while halogenation can produce brominated or chlorinated compounds.
Scientific Research Applications
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-diMethylphenyl)ethane: Shares structural similarities but differs in functional groups and overall reactivity.
Uniqueness
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole stands out due to its unique combination of pyrazole, thiazole, and chlorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H26ClN3S |
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Molecular Weight |
484.1 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C29H26ClN3S/c1-17-6-8-23(14-19(17)3)27-21(5)28(24-9-7-18(2)20(4)15-24)33(32-27)29-31-26(16-34-29)22-10-12-25(30)13-11-22/h6-16H,1-5H3 |
InChI Key |
BRADGMBTADYSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)C)C)C)C |
Origin of Product |
United States |
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